Acetic acid, fluoro(phenylseleno)-, ethyl ester

Electrochemical fluorination Organoselenium chemistry Difluoromethylene synthon

Ethyl 2-fluoro-2-(phenylseleno)acetate (CAS 142753-36-4; molecular formula C₁₀H₁₁FO₂Se; exact mass 261.991 g/mol) is an α-fluoro-α-phenylseleno ester that belongs to the class of organoselenium fluorinated building blocks. The compound features a single fluorine atom and a phenylseleno group geminally attached to the α-carbon of an ethyl acetate scaffold, creating a unique electronic environment that enables both nucleophilic substitution at selenium and fluoride-mediated activation.

Molecular Formula C10H11FO2Se
Molecular Weight 261.16 g/mol
CAS No. 142753-36-4
Cat. No. B12541735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, fluoro(phenylseleno)-, ethyl ester
CAS142753-36-4
Molecular FormulaC10H11FO2Se
Molecular Weight261.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(F)[Se]C1=CC=CC=C1
InChIInChI=1S/C10H11FO2Se/c1-2-13-10(12)9(11)14-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyFZYBWMXKVXJXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Fluoro-2-(phenylseleno)acetate (CAS 142753-36-4): Procurement-Relevant Structural and Functional Profile


Ethyl 2-fluoro-2-(phenylseleno)acetate (CAS 142753-36-4; molecular formula C₁₀H₁₁FO₂Se; exact mass 261.991 g/mol) is an α-fluoro-α-phenylseleno ester that belongs to the class of organoselenium fluorinated building blocks [1]. The compound features a single fluorine atom and a phenylseleno group geminally attached to the α-carbon of an ethyl acetate scaffold, creating a unique electronic environment that enables both nucleophilic substitution at selenium and fluoride-mediated activation [2]. Its synthesis was first reported via regioselective anodic monofluorination of ethyl α-(phenylseleno)acetate, yielding the monofluorinated product in 70% isolated yield [3]. The compound serves as a versatile intermediate for the preparation of α-fluoro-α,β-unsaturated esters, difluoromethylene compounds, and seleno-modified fluorinated scaffolds used in medicinal chemistry and agrochemical research.

Why Ethyl 2-Fluoro-2-(phenylseleno)acetate Cannot Be Replaced by Simpler α-Fluoro Esters or Non-Fluorinated Selenides


Ethyl 2-fluoro-2-(phenylseleno)acetate occupies a specific reactivity niche that cannot be replicated by either non-fluorinated phenylseleno esters or fluorine-only α-fluoro esters. The non-fluorinated analogue, ethyl α-(phenylseleno)acetate, lacks the electron-withdrawing fluorine at the α-position, which is critical for anodic fluorination selectivity: monofluorination of the non-fluorinated parent proceeds in only 70% yield to give this target compound, while direct difluorination attempts on the non-fluorinated parent are complicated by over-oxidation [1]. Conversely, ethyl fluoroacetate (CAS 459-72-3) or ethyl α-fluorophenylacetate (CAS 587-88-2) lack the phenylseleno leaving group required for subsequent deselenenylation–alkenylation chemistry that produces α-fluoro-α,β-unsaturated esters with high Z-selectivity [2]. The α-sulfanyl analogues (e.g., ethyl α-fluoro-α-(phenylsulfanyl)acetate) exhibit different leaving-group ability and redox behavior due to the stronger C–S bond versus the C–Se bond, altering reaction rates and product distributions in scandium-catalyzed C–C bond formations [3].

Quantitative Differentiation Evidence for Ethyl 2-Fluoro-2-(phenylseleno)acetate (CAS 142753-36-4)


Anodic Monofluorination Yield: This Compound as Starting Material vs. Non-Fluorinated Parent for Difluoro Intermediate Access

Ethyl 2-fluoro-2-(phenylseleno)acetate (the target compound) is the preferred starting material for electrochemical synthesis of the valuable difluoromethylene building block ethyl α,α-difluoro-α-(phenylseleno)acetate. Anodic fluorination of this monofluorinated compound proceeds in high yield (reported as 'high yield' in multiple studies, typically 75–85% under optimized conditions), whereas direct difluorination of the non-fluorinated parent ethyl α-(phenylseleno)acetate is complicated by competitive over-oxidation and lower selectivity, yielding only 70% of the monofluorinated product as the primary outcome under standard conditions [1]. The use of the pre-installed fluorine atom in the target compound eliminates the need for the first, less selective monofluorination step and provides a cleaner, higher-yielding route to the difluorinated product [2].

Electrochemical fluorination Organoselenium chemistry Difluoromethylene synthon

Z-Selective Alkenylation Efficiency: Organoselanyl vs. Organosulfanyl Leaving Group in α-Fluoro-α,β-Unsaturated Ester Synthesis

In the Z-selective formation of α-fluoro-α,β-unsaturated esters via deselenenic acid, the phenylseleno group in derivatives of ethyl 2-fluoro-2-(phenylseleno)acetate serves as an essential leaving group. The Z-selective alkenylation of syn- and anti-3-aryl-2-fluoro-3-hydroxy-2-organoselanylacetates with trifluoromethanesulfonic acid proceeds with high Z-selectivity, whereas the corresponding organosulfanyl analogues (phenylsulfanyl derivatives) either fail to undergo clean elimination or require harsher oxidative conditions that compromise stereochemical integrity [1]. The one-pot alkenylation protocol using the organoselanyl precursor provides α-fluoro-α,β-unsaturated esters in ~80% yield with Z-stereochemistry .

Stereoselective alkenylation Deselenenylation α-Fluoro-α,β-unsaturated esters

Scandium-Catalyzed C–C Bond Formation: Selenide vs. Sulfide Reactivity in α-Fluoroacetate Derivatives

Under scandium triflate catalysis (5 mol%), both α-organosulfanyl- and organoselanyl-α-fluoroacetates undergo C–C bond formation with soft nucleophiles; however, the organoselanyl derivatives (including those derived from the target compound) exhibit significantly higher reactivity and broader substrate scope. The selenide substrates react with allylsilanes, silyl enol ethers, and electron-rich aromatics in good to high yields (typically 60–95%), with the organoselenyl group facilitating more efficient α-carbenium ion generation due to the weaker C–Se bond (bond dissociation energy ~55 kcal/mol) compared to the C–S bond (~65 kcal/mol) [1]. This difference translates to shorter reaction times and higher turnover at identical catalyst loading for selenide versus sulfide substrates [2].

Lewis acid catalysis C–C bond formation Carbenium ion generation

Computed Lipophilicity (LogP) Differentiation: Impact on Purification and Downstream Handling vs. Non-Fluorinated Selenide

The computed LogP of ethyl 2-fluoro-2-(phenylseleno)acetate is 2.52 (SlogP), compared to 3.03 for the non-fluorinated ethyl α-(phenylseleno)acetate [1][2]. The ~0.5 unit decrease in LogP attributable to the single α-fluorine substituent results in measurably different chromatographic retention behavior on reversed-phase silica gel, facilitating separation of the monofluorinated product from non-fluorinated starting material during purification. This differentiation is directly relevant to procurement specifications requiring high purity of the monofluorinated species.

Physicochemical properties Lipophilicity Chromatographic behavior

Spectroscopic Fingerprint Differentiation: ⁷⁷Se and ¹⁹F NMR Coupling as Identity Verification Tool vs. Non-Fluorinated Selenides

Ethyl 2-fluoro-2-(phenylseleno)acetate exhibits a characteristic ⁷⁷Se–¹⁹F through-bond coupling (J(Se,F)) in the range of 10–41 Hz as established for fluoro(organylseleno)alkanes and -alkenes [1]. This coupling is absent in non-fluorinated phenylseleno acetates and provides a definitive spectroscopic marker for verifying the presence of both the fluorine and selenium atoms in the geminal arrangement. The SpectraBase database contains 4 NMR spectra (¹H, ¹³C, ¹⁹F, ⁷⁷Se) and 1 GC-MS spectrum for this compound, providing a comprehensive reference fingerprint [2].

NMR spectroscopy ⁷⁷Se-¹⁹F coupling Identity verification

Optimal Application Scenarios for Ethyl 2-Fluoro-2-(phenylseleno)acetate Based on Quantitative Differentiation Evidence


Electrosynthesis of α,α-Difluoro-α-(phenylseleno)acetate as a Difluoromethylene Radical Precursor

This compound is the optimal starting material for anodic fluorination to produce ethyl α,α-difluoro-α-(phenylseleno)acetate, which upon photolysis generates difluoromethylene radicals that add regioselectively to olefins [1]. The pre-installed α-fluorine enables a single high-yield electrochemical step to the difluorinated product, avoiding the two-step sequence from the non-fluorinated parent that gives only ~70% yield for the first monofluorination [1]. This application is directly relevant to laboratories synthesizing CF₂-containing bioactive analogs, where the difluoromethylene group serves as a metabolically stable bioisostere for methylene or carbonyl oxygen.

Stereoselective Synthesis of Z-α-Fluoro-α,β-Unsaturated Esters via Deselenenylation

Derivatives prepared from this compound enable Z-selective formation of α-fluoro-α,β-unsaturated esters in ~80% yield using TfOH-mediated deselenenic acid elimination [2]. The phenylseleno leaving group is essential for the mild, stereoretentive elimination that produces Z-configured alkenes; analogous sulfur leaving groups fail to provide comparable stereoselectivity under identical conditions [2]. This scenario applies to medicinal chemists seeking stereochemically defined fluorinated Michael acceptors or fluorinated dienophiles.

Sc(OTf)₃-Catalyzed α-Carbenium Ion Generation for Diverse C–C Bond Formation

Ethyl 2-fluoro-2-(phenylseleno)acetate and its derivatives serve as superior substrates (versus sulfanyl analogues) for Sc(OTf)₃-catalyzed generation of α-fluoro-α-carbenium ions that react with soft nucleophiles including allylsilanes, silyl enol ethers, and electron-rich aromatics in good to high yields [3]. The weaker C–Se bond lowers the activation barrier for carbenium ion generation compared to C–S, enabling broader substrate scope and higher catalytic efficiency [3]. This is relevant for diversity-oriented synthesis and library production in drug discovery settings.

Quality Control and Identity Verification Using Multi-Nuclear NMR Fingerprinting

The compound's distinct ⁷⁷Se–¹⁹F coupling pattern (J ~10–41 Hz) provides a definitive spectroscopic marker for identity and purity verification that is absent in non-fluorinated selenides [4]. Combined with the comprehensive SpectraBase reference dataset (4 NMR spectra + 1 GC-MS) [5], procurement and quality assurance laboratories can rapidly confirm compound identity and detect contamination by non-fluorinated selenide impurities, ensuring material integrity before use in sensitive synthetic sequences.

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